molecular formula C13H11BrN6 B15118313 N-[(4-bromophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

N-[(4-bromophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Cat. No.: B15118313
M. Wt: 331.17 g/mol
InChI Key: OHQUKCCPSCNWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-bromophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyrimidine ring substituted with a triazole ring and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

    Attachment of the Bromophenyl Group: The bromophenyl group can be attached through a nucleophilic substitution reaction, where a bromophenyl halide reacts with an amine group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

N-[(4-bromophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, which facilitate binding to the target. This binding can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
  • N-[(4-fluorophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
  • N-[(4-methylphenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Uniqueness

N-[(4-bromophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and binding properties. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.

Properties

Molecular Formula

C13H11BrN6

Molecular Weight

331.17 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C13H11BrN6/c14-11-3-1-10(2-4-11)6-16-12-5-13(18-8-17-12)20-9-15-7-19-20/h1-5,7-9H,6H2,(H,16,17,18)

InChI Key

OHQUKCCPSCNWDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=CC(=NC=N2)N3C=NC=N3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.